molecular formula C24H19Cl2NO4 B2567313 Rarechem GF HW 0006 CAS No. 188814-26-8

Rarechem GF HW 0006

Katalognummer B2567313
CAS-Nummer: 188814-26-8
Molekulargewicht: 456.32
InChI-Schlüssel: BEKZHTVXEZMGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rarechem GF HW 0006 is a chemical compound with the molecular formula C24H19Cl2NO4 and a molecular weight of 456.3 . It is sold by Arctom Scientific in various sizes .

Wissenschaftliche Forschungsanwendungen

Opportunities and Challenges in Rare Disease Research

Rare diseases, including those potentially targeted by Rarechem GF HW 0006, present unique challenges and opportunities for scientific research. The rarity of these diseases, defined as affecting fewer than 200,000 US residents, means that they collectively impact nearly 30 million people in the United States alone. Research in this field is crucial for understanding the molecular genetics underlying rare diseases, which opens up unprecedented opportunities for diagnosing patients, determining phenotypes, and devising treatments to prevent, stabilize, or improve conditions. Rigorous, statistically-valid trials, including natural history-controlled, cross-over, and n-of-1 trials, are essential for establishing efficacy and supporting regulatory approval of new treatments for rare diseases. The U.S. Orphan Drug Act has been instrumental in stimulating industry investment in clinical trials for developing treatments for rare diseases, highlighting the importance of continued research and innovation in this area (Griggs et al., 2009).

Translational Sciences and Rare Diseases

The National Center for Advancing Translational Sciences (NCATS) Office of Rare Diseases Research (ORDR) emphasizes the era of unprecedented opportunities to transform scientific discoveries into better treatments for the estimated 30 million people in the US living with rare diseases. Despite significant scientific advances, over 90% of rare diseases still lack effective treatments. Initiatives like the Genetics and Rare Diseases Information Center (GARD), the Rare Diseases Registries Program (RaDaR), and the NCATS Toolkit for Patient-Focused Therapy Development are aimed at catalyzing rare diseases research by promoting information sharing and building multi-disciplinary, multi-stakeholder collaborations. These efforts are crucial for accelerating progress so that no disease and no patient is ultimately left behind in accessing safe and effective therapeutics (Kaufmann et al., 2018).

Genomic Approaches in Pediatric Rare Diseases

Pediatric genomics focuses on diagnosing rare diseases in children, most of which have an underlying genetic cause. Incorporating next-generation sequencing technologies, such as whole-exome and whole-genome sequencing, into research and clinical workflows has significantly increased the discovery rate of causative genes and improved the diagnosis of rare pediatric diseases. This approach has led to a better understanding of the genetic basis of rare diseases, resulting in more accurate prognosis, management, surveillance, genetic advice, and stimulating research into new therapies. The increasing availability of population genetic variation data has been crucial in this regard, enabling the provision of better support for affected families (Wright et al., 2018).

Eigenschaften

IUPAC Name

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZHTVXEZMGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.